1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate
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Overview
Description
1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate is a complex organic compound with a molecular formula of C22H28N2O5 and a molecular weight of 400.475. This compound features a unique structure that includes a cyanocyclohexyl group, a carbamoyl group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate involves multiple steps, typically starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with methyl isocyanate to form the carbamoyl derivative. The final step involves esterification with 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Chemical Reactions Analysis
1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate can be compared with similar compounds, such as:
1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl benzoate: Lacks the methoxy and prop-2-en-1-yloxy groups, resulting in different chemical properties and reactivity.
3-Methoxy-4-(prop-2-en-1-yloxy)benzoic acid: This compound is a precursor in the synthesis of the target compound and has different applications and reactivity.
Methyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate: Similar structure but without the cyanocyclohexyl and carbamoyl groups, leading to different biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-methoxy-4-prop-2-enoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-5-13-28-18-10-9-17(14-19(18)27-4)21(26)29-16(2)20(25)24(3)22(15-23)11-7-6-8-12-22/h5,9-10,14,16H,1,6-8,11-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWIJBCQXHVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC(=O)C2=CC(=C(C=C2)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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